Fmoc-Gln(trt)-Bt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fmoc-Gln(trt)-Bt is synthesized through a series of chemical reactions involving the protection of the amino and carboxyl groups of glutamine. The synthesis typically involves the following steps:
Protection of the Amino Group: The amino group of glutamine is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group.
Protection of the Side Chain: The side chain amide group of glutamine is protected using the trityl (trt) group.
Coupling Reaction: The protected glutamine is then coupled with benzotriazole (Bt) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Gln(trt)-Bt undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and trityl protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the trityl group is removed using trifluoroacetic acid (TFA).
Coupling: Common coupling reagents include carbodiimides (e.g., DIC) and benzotriazole-based reagents (e.g., HBTU)
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Fmoc-Gln(trt)-Bt is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in solid-phase peptide synthesis (SPPS) to create peptides with high purity.
Biology: In the synthesis of peptide substrates for biochemical assays, including those related to enzyme activity studies.
Medicine: In the development of peptide-based therapeutics and diagnostic tools.
Industry: In the production of custom peptides for various applications, including drug development and material science
Mechanism of Action
The mechanism of action of Fmoc-Gln(trt)-Bt involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc and trityl groups protect the amino and side chain amide groups, respectively, preventing unwanted side reactions. This allows for the selective formation of peptide bonds, leading to the synthesis of high-purity peptides .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(trt)-OH: Similar to Fmoc-Gln(trt)-Bt, but with asparagine instead of glutamine.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid derivative, with a tert-butyl group protecting the side chain carboxyl group.
Fmoc-Cys(trt)-OH: Contains cysteine with a trityl-protected thiol group
Uniqueness
This compound is unique due to its specific protection of the glutamine side chain amide group, which is crucial for preventing side reactions during peptide synthesis. This makes it particularly valuable in the synthesis of peptides that include glutamine residues .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCVVUWNCORIMN-FAIXQHPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H37N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718800 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155875-65-2 | |
Record name | (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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